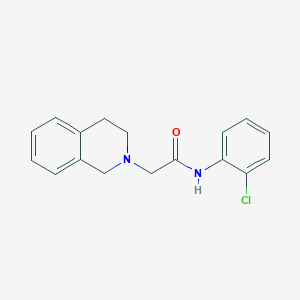
N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
描述
N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a synthetic compound that is structurally similar to the neurotransmitter dopamine and has been shown to interact with dopamine receptors in the brain. In
科学研究应用
N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is the study of dopamine receptors in the brain. This compound has been shown to interact with dopamine receptors and may be useful in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is not fully understood, but it is believed to interact with dopamine receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of movement, emotion, and motivation. By interacting with these receptors, this compound may modulate dopamine signaling in the brain and affect behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to increase dopamine release in the striatum, a region of the brain involved in motor control and reward processing. This compound has also been shown to increase locomotor activity in rodents, suggesting that it may have stimulant properties. However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
One advantage of using N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its specificity for dopamine receptors. Because this compound interacts primarily with dopamine D2 receptors, it may be useful in studying the role of these receptors in various physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects. Because this compound is a synthetic compound, it may interact with other receptors or proteins in the brain in ways that are not yet fully understood.
未来方向
There are many potential future directions for research on N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of research that has shown promise is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound may be useful in the development of these drugs because of its ability to interact with dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects. Finally, new synthesis methods for this compound may be developed to improve the efficiency and yield of the synthesis process.
合成方法
N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-chloroaniline with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-7-3-4-8-16(15)19-17(21)12-20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOYCZNQJDRAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324585 | |
| Record name | N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
848594-00-3 | |
| Record name | N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S*,4S*)-2-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6076269.png)
![N-[4-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B6076276.png)
![2-{2-[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]ethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B6076294.png)
![N-(2-furylmethyl)-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]urea](/img/structure/B6076316.png)



![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)-4-methylbenzamide](/img/structure/B6076335.png)
![1-{2-hydroxy-3-[3-({[2-(trifluoromethyl)benzyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6076339.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B6076341.png)
![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6076348.png)
![3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide](/img/structure/B6076357.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6076360.png)